5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group, a triazolo-pyridazine moiety, and a methoxy-pyrimidine structure. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolo-pyridazine core through a cyclization reaction of appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxy-pyrimidine moiety through etherification reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve cost-effective and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can result in a variety of substituted derivatives .
Scientific Research Applications
5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and pharmaceuticals.
Material Science: It may find applications in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.
Trifluoromethyl-substituted heterocycles: Compounds with trifluoromethyl groups often have enhanced biological activity and stability.
Methoxy-pyrimidine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of structural features, including the trifluoromethyl group, triazolo-pyridazine core, and methoxy-pyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H16F3N7O2 |
---|---|
Molecular Weight |
395.34 g/mol |
IUPAC Name |
6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16F3N7O2/c1-27-11-8-20-15(21-9-11)28-10-4-6-25(7-5-10)13-3-2-12-22-23-14(16(17,18)19)26(12)24-13/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
CDMTYXNIQUJXST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.